molecular formula C9H12IN B13452499 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile

Cat. No.: B13452499
M. Wt: 261.10 g/mol
InChI Key: RJVCDUVLPZJVKS-UHFFFAOYSA-N
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Description

4-{3-Iodobicyclo[111]pentan-1-yl}butanenitrile is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for laboratory and industrial production.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, which can replace the iodine atom under mild conditions.

    Cycloaddition: Copper(I) catalysts are used in the presence of azides to form triazole derivatives.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Cycloaddition Products: Triazole derivatives are major products when azides are used in cycloaddition reactions.

Scientific Research Applications

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is unique due to its specific nitrile functional group, which can impart different reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in drug discovery and materials science.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanenitrile

InChI

InChI=1S/C9H12IN/c10-9-5-8(6-9,7-9)3-1-2-4-11/h1-3,5-7H2

InChI Key

RJVCDUVLPZJVKS-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCCC#N

Origin of Product

United States

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